molecular formula C15H13N3O2S B2734300 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 891117-84-3

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2734300
CAS RN: 891117-84-3
M. Wt: 299.35
InChI Key: ZGXCIJVHUYWZNZ-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as DMOTC, is a synthetic compound that belongs to the class of oxadiazole derivatives. It has been extensively studied due to its potential applications in various fields, such as material science, organic electronics, and medicinal chemistry.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of compounds similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide often involves intricate chemical reactions that lead to the formation of complex structures. For instance, the compound "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide" was synthesized through the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide. The crystal structure was determined using single-crystal X-ray diffraction studies, showcasing the compound's stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions (Prabhuswamy et al., 2016).

Material Science Applications

Compounds containing oxadiazole and thiophene units, such as N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, are investigated for their potential in material science applications, particularly in the development of new all-aromatic liquid crystal architectures. These compounds introduce a bend or kink into classic calamitic mesogens, affecting their liquid crystalline properties and enabling the design of materials with broad nematic ranges and significant reduction in melt transitions (Zafiropoulos et al., 2008).

Antimicrobial and Anticancer Research

Research into the antimicrobial and anticancer properties of derivatives of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide reveals promising results. For example, the synthesis, characterization, and evaluation of such compounds have demonstrated antimicrobial activity and potential for cancer treatment. Specific studies have focused on evaluating these compounds' effectiveness against various bacterial strains and cancer cell lines, contributing valuable insights into their therapeutic potential (Talupur et al., 2021).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-6-10(2)11(8-9)14-17-18-15(20-14)16-13(19)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXCIJVHUYWZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

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